(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate

Asymmetric Synthesis Aldol Reaction Chiral Auxiliary

Achieving high diastereoselectivity in unsubstituted acetate aldol additions is challenging with generic auxiliaries. (R)-HYTRA (CAS 95061-47-5) provides a robust chiral auxiliary solution: • Predictable >90% de across diverse aldehydes, enabling rapid stereochemical complexity. • >95% auxiliary recovery for cost-effective scale-up from grams to kilograms. • Validated in scalable synthesis of erythromycin building block and AR-R17779 agonist. • White to pale yellow crystalline solid, mp 237-240 °C, [α]D +202 to +212° (c=1, pyridine).

Molecular Formula C22H20O3
Molecular Weight 332.4 g/mol
CAS No. 95061-47-5
Cat. No. B152013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate
CAS95061-47-5
Molecular FormulaC22H20O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m1/s1
InChIKeyGXLZCXZLVDUDHP-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-HYTRA: Chiral Auxiliary for Asymmetric Aldol Reactions


(R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate, commonly referred to as (R)-HYTRA, is a chiral auxiliary derived from triphenylglycol. It is a white to pale yellow crystalline solid with a melting point of 237–240 °C and an optical rotation of +202 to +212° (c=1, pyridine) . Its primary function is to induce stereoselectivity in the aldol addition of α-unsubstituted enolates to aldehydes, a reaction class historically challenging to control [1]. The compound's bulky triphenylmethyl group and ability to form a doubly deprotonated dianion are key to its performance [2].

1
Chiral auxiliary for unsubstituted acetate enolate aldol additions
2
Doubly deprotonated dianion pathway for stereoselective induction
3
Bulky triphenylmethyl group enforces ordered transition state

(R)-HYTRA: Differentiation from Structural Analogs


Generic substitution of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate with other chiral auxiliaries or even its (S)-enantiomer is not feasible due to its unique stereochemical induction profile and reaction compatibility. The compound is specifically designed for the doubly deprotonated acetate aldol reaction, where its rigid triphenylglycol backbone enforces a highly ordered transition state, leading to predictable and high diastereoselectivity [1]. In contrast, common auxiliaries like Evans oxazolidinones or Oppolzer's sultam are optimized for propionate or other substituted enolates and often fail to provide comparable selectivity for unsubstituted acetate enolates [2]. Furthermore, using the incorrect (S)-enantiomer would yield the opposite product enantiomer, fundamentally altering the stereochemical outcome of any asymmetric synthesis [1].

Auxiliary Evans oxazolidinones optimized for substituted enolates; may not match acetate aldol stereocontrol.
Enantiomer (S)-HYTRA yields opposite product absolute configuration; enantiomer selection determines stereochemical outcome.
Recovery Non-recoverable auxiliaries (e.g., pseudoephedrine) increase per-cycle cost; chiral moiety recovery profile differs.

(R)-HYTRA: Performance Benchmarks vs. Comparators


Acetate Aldol Diastereoselectivity vs. Evans Auxiliary

In the addition of an acetate enolate to isobutyraldehyde, (R)-HYTRA provides a diastereomeric ratio (dr) of 95:5 for the major product, corresponding to a diastereomeric excess (de) of 90% [1]. In contrast, the widely used Evans oxazolidinone auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) under similar conditions typically yields a dr of 85:15 (70% de) for the same transformation [2]. This 20% absolute difference in de represents a significant improvement in stereocontrol, directly impacting the enantiomeric purity of the final product after auxiliary cleavage.

Acetate aldol de vs. Evans
Cross-study comparable
Target: 90% de
Comparator: Evans oxazolidinone 70% de
Difference: +20% absolute de
Supports higher diastereomeric purity; may reduce purification burden.
Aldol addition of acetate enolate to isobutyraldehyde, LDA/THF.
Asymmetric Synthesis Aldol Reaction Chiral Auxiliary

Product Optical Purity: (R)- vs. (S)-Enantiomer

When (R)-HYTRA is employed in the aldol reaction with isobutyraldehyde, the resulting (R)-3-hydroxy-4-methylpentanoic acid is obtained with an optical purity of 86–92% ee [1]. Using the (S)-HYTRA enantiomer under identical conditions yields the (S)-enantiomer of the product, also with 86–92% ee [2]. The choice of (R)- or (S)-HYTRA thus dictates the absolute configuration of the final product, a critical parameter for biological activity and regulatory approval of chiral pharmaceuticals.

Product ee: (R) vs (S)
Head-to-head comparison
(R)-HYTRA: (R)-product 86–92% ee
(S)-HYTRA: (S)-product 86–92% ee
No magnitude difference, opposite configuration.
Enantiomer choice determines absolute configuration; essential for chiral target synthesis.
Based on aldol addition to isobutyraldehyde followed by basic hydrolysis.
Enantioselective Synthesis Optical Purity Chiral Resolution

Auxiliary Recovery Efficiency vs. Disposable Auxiliaries

The triphenylglycol chiral auxiliary precursor, (R)-(+)-1,1,2-triphenyl-1,2-ethanediol, can be recovered in >95% yield after recrystallization from methanol following the basic hydrolysis step [1]. This high recovery rate contrasts sharply with many other chiral auxiliaries (e.g., pseudoephedrine) that are often destroyed during the cleavage process, representing a complete loss of the chiral moiety's value. The high recovery rate significantly reduces the cost per synthetic cycle and minimizes chemical waste.

Auxiliary recovery vs. disposable
Cross-study comparable
Triphenylglycol recovery >95%
Pseudoephedrine recovery 0% (destroyed)
Auxiliary recovery supports cost-effective multi-cycle use.
Recrystallization after basic hydrolysis (KOH/MeOH/H₂O).
Green Chemistry Cost Efficiency Chiral Auxiliary Recycling

Substrate Scope vs. N-Acetyl Thiazolidinethione

The (R)-HYTRA auxiliary demonstrates consistently high diastereoselectivity across a range of aliphatic and aromatic aldehydes, with diastereomeric ratios typically exceeding 90:10 [1]. In comparison, the N-acetyl thiazolidinethione auxiliary, while effective for certain aldehydes, exhibits moderate to low double diastereoselection with α-alkyl or β-alkoxy-substituted aldehydes, often yielding diastereomeric ratios below 4:1 [2]. The broad and predictable performance of (R)-HYTRA makes it a more reliable first-choice auxiliary for exploratory synthesis where substrate variability is expected.

Substrate scope vs. thiazolidinethione
Cross-study comparable
(R)-HYTRA dr >9:1 (typical)
N-Acetyl thiazolidinethione dr
Broader substrate scope supports exploratory synthesis without re-optimization.
Consistent diastereoselectivity across aliphatic and aromatic aldehydes.
Substrate Scope Aldol Reaction Synthetic Versatility

(R)-HYTRA: Validated Use Cases in Asymmetric Synthesis


Erythromycin Key Intermediate Synthesis

(R)-HYTRA is the auxiliary of choice for the scalable synthesis of (R)-3-hydroxy-4-methylpentanoic acid, a crucial building block for the antibiotic erythromycin. The established Organic Syntheses procedure delivers the acid in 61–78% yield and 86–92% optical purity [1]. The high auxiliary recovery (>95%) ensures the process is cost-effective for multi-gram to kilogram-scale production, a critical factor for industrial pharmaceutical manufacturing [1].

Synthesis of α7 Nicotinic Agonist AR-R17779

The short, chiral synthesis of the selective α7 nicotinic receptor agonist AR-R17779 relies on a key diastereoselective addition of the (R)-HYTRA dianion to quinuclidin-3-one [2]. The selective precipitation of the desired diastereomeric tertiary alcohol intermediate enables the preparation of the target (S)-(−)-AR-R17779 in just two additional steps, demonstrating the auxiliary's power in streamlining complex drug syntheses and minimizing purification burdens [2].

General Acetate Aldol Additions for Drug Discovery

For research groups requiring a reliable, high-performance chiral auxiliary for acetate aldol reactions, (R)-HYTRA offers a robust solution. Its predictable diastereoselectivity (>90% de) across a wide range of aldehydes [3] allows chemists to rapidly build stereochemical complexity in target molecules without extensive reaction optimization, accelerating hit-to-lead and lead optimization campaigns in drug discovery [3].

Application
Selection Property
Validation Focus
Scalable (R)-hydroxy acid intermediate synthesis
High auxiliary recovery and reliable diastereoselectivity
Yield, optical purity, and recovery endpoints
Stereoselective synthesis of nicotinic receptor agonist
Diastereoselective addition streamlines chiral core assembly
Diastereomer isolation and synthetic step count
Acetate aldol methodology in drug discovery
Predictable stereocontrol across diverse aldehyde substrates
Diastereomeric ratio and product configuration

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